molecular formula C22H18N2O B14602855 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 58876-62-3

1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14602855
CAS No.: 58876-62-3
M. Wt: 326.4 g/mol
InChI Key: QZZPBHCRLUQNKW-UHFFFAOYSA-N
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Description

1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . This particular compound is structurally characterized by a benzodiazepine core with benzyl and phenyl substituents, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the condensation of benzylamine with benzoyl chloride, followed by cyclization with a suitable reagent such as ammonium acetate . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzodiazepine N-oxides.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzodiazepine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its benzyl and phenyl substituents may influence its binding affinity and selectivity for the GABA-A receptor, potentially leading to differences in its therapeutic and side effect profiles .

Properties

CAS No.

58876-62-3

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-benzyl-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C22H18N2O/c25-22-15-20(18-11-5-2-6-12-18)23-19-13-7-8-14-21(19)24(22)16-17-9-3-1-4-10-17/h1-14H,15-16H2

InChI Key

QZZPBHCRLUQNKW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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